1-Boc-4-bromopyrazole is an organic compound characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one carbon atom, specifically a pyrazole derivative. The "Boc" refers to a tert-butyloxycarbonyl protecting group attached to the nitrogen atom at position 1 of the pyrazole ring. The presence of bromine at position 4 introduces a reactive site, facilitating further functionalization. This compound serves as a significant building block in organic synthesis, particularly for generating substituted pyrazole derivatives with diverse applications in medicinal chemistry and materials science .
-Boc-4-bromopyrazole acts as a versatile building block for the synthesis of diversely substituted pyrazoles due to the presence of two reactive sites: the bromine atom and the Boc (tert-butyloxycarbonyl) protecting group. The Boc group can be selectively removed under mild acidic conditions to reveal a primary amine, enabling further functionalization. The bromine atom readily undergoes substitution reactions with various nucleophiles, introducing a range of functionalities onto the pyrazole ring.
Studies have employed 1-Boc-4-bromopyrazole to synthesize a variety of pyrazole derivatives with potential applications in medicinal chemistry, agriculture, and materials science [PubChem, CID 45789723]. For instance, researchers have utilized it to prepare pyrazole-based anticonvulsants [], fungicides [], and fluorescent probes [].
textBoc-N - C4 - Br + Nu -> Boc-N - C4 - Nu + Br⁻
Here, "Nu" represents the nucleophile that replaces the bromine atom .
Research indicates that 1-Boc-4-bromopyrazole exhibits promising biological activities. It has been utilized in the synthesis of pyrazole-based compounds that show potential as anticonvulsants, fungicides, and fluorescent probes. These derivatives are being investigated for their efficacy in various therapeutic applications, highlighting the compound's relevance in medicinal chemistry .
The synthesis of 1-Boc-4-bromopyrazole typically involves several methods:
Interaction studies involving 1-Boc-4-bromopyrazole focus on its reactivity with different nucleophiles and its biological interactions. These studies help elucidate its potential therapeutic effects and mechanisms of action, particularly concerning its derivatives that exhibit biological activity against various targets such as enzymes or receptors involved in disease processes .
Several compounds share structural similarities with 1-Boc-4-bromopyrazole, allowing for comparative analysis:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromopyrazole | Bromine at position 4 | Lacks Boc protection; more reactive |
| 1-Acetamido-4-bromopyrazole | Acetamido group at position 1 | Potentially different biological activity due to amide functionality |
| 3-Bromo-1-methylpyrazole | Methyl group at position 3 | Variability in reactivity based on substitution pattern |
| 1-Boc-3-bromopyrazole | Bromine at position 3 | Different regioselectivity compared to 1-Boc-4-bromopyrazole |
Each of these compounds exhibits distinct properties and potential applications, emphasizing the unique role of 1-Boc-4-bromopyrazole as a versatile intermediate in organic synthesis .
The pyrazole ring system in 1-Boc-4-bromopyrazole exhibits the characteristic planar, five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2 [1]. This heterocyclic framework maintains pronounced rigidity, with the pyrazole ring demonstrating minimal structural perturbation when subjected to different coordination environments [1]. The electronic structure of the pyrazole ring is characterized by delocalized π-electron density across the five-membered system, contributing to its aromatic stability [1].
The nitrogen atoms within the pyrazole ring exhibit distinct electronic properties, with the nitrogen at position 1 serving as the site for tert-butoxycarbonyl protection [2]. The pyrazole ring geometry demonstrates typical bond lengths and angles consistent with aromatic heterocycles, maintaining planarity essential for optimal π-electron overlap [3]. Research indicates that pyrazole derivatives exhibit exceptional structural stability, with the five-membered ring system resisting deformation under various chemical conditions [3].
The tert-butoxycarbonyl protecting group attached to the nitrogen at position 1 of the pyrazole ring adopts a specific spatial configuration that influences the overall molecular geometry [2]. The Boc group consists of a carbonyl carbon bonded to a tert-butyl group, creating a bulky substituent that provides steric protection to the nitrogen atom [4]. This protecting group configuration enhances the compound's stability and solubility characteristics in organic solvents [4].
The tert-butyl portion of the Boc group adopts a tetrahedral geometry around the central carbon atom, with three methyl groups arranged to minimize steric interactions [4]. The carbonyl carbon of the Boc group exhibits sp² hybridization, resulting in a planar arrangement around this center [4]. The electron-withdrawing nature of the carbonyl group influences the electronic properties of the adjacent nitrogen atom, affecting the compound's reactivity profile [5].
The bromine atom substitution at position 4 of the pyrazole ring represents a strategic halogenation that significantly influences the compound's physicochemical properties [2]. This substitution pattern places the bromine atom at the carbon position between the two nitrogen atoms, creating a unique electronic environment [6]. The bromine substitution enhances the compound's potential for halogen bonding interactions, with the electronegative nitrogen atoms in the pyrazole ring enhancing the polarization of the bromine atom [7].
The bromine atom at position 4 exhibits both negative charge density and positive sigma hole characteristics, making it capable of forming diverse intermolecular interactions [7]. This substitution pattern is particularly valuable for structure-activity relationships, as the bromine atom can participate in various non-covalent interactions including halogen bonds, which are comparable in strength to conventional hydrogen bonds [8]. The 4-position substitution provides optimal positioning for synthetic transformations, allowing for selective cross-coupling reactions and other synthetic modifications [9].
The molecular formula C₈H₁₁BrN₂O₂ represents the precise atomic composition of 1-Boc-4-bromopyrazole, with eight carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms [2]. The exact molecular mass is 247.09 g/mol, calculated based on the isotopic masses of the constituent atoms [2]. This molecular weight places the compound within an optimal range for pharmaceutical and synthetic applications [2].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₁BrN₂O₂ | [2] |
| Exact Mass | 247.09 g/mol | [2] |
| Monoisotopic Mass | 246.000381 g/mol | [10] |
| Chemical Abstract Service Number | 1150271-23-0 | [2] |
| Molecular Weight | 247.08914 g/mol | [10] |
The compound's molecular composition reflects the combination of the pyrazole heterocycle, the tert-butoxycarbonyl protecting group, and the bromine substituent [2]. The presence of the bromine atom contributes significantly to the overall molecular mass, accounting for approximately 32% of the total molecular weight [2].
1-Boc-4-bromopyrazole exhibits characteristic crystalline properties consistent with organic brominated heterocycles [2]. The compound typically appears as a white to off-white solid with a crystalline powder morphology [11]. The melting point has been determined to be in the range of 48-52°C, indicating relatively low thermal stability for the solid state [2].
The crystalline structure demonstrates typical packing arrangements for brominated pyrazole derivatives, with intermolecular interactions contributing to the solid-state stability [11]. The compound's crystalline appearance reflects its high purity when properly synthesized and purified [11]. The relatively low melting point suggests weak intermolecular forces in the crystal lattice, consistent with the molecular structure containing bulky tert-butyl groups [11].
| Physical Property | Value | Reference |
|---|---|---|
| Melting Point | 48-52°C | [2] |
| Appearance | White to off-white solid | [11] |
| Form | Crystalline powder | [11] |
| Boiling Point (predicted) | 288.7 ± 32.0°C | [11] |
| Density (predicted) | 1.47 ± 0.1 g/cm³ | [11] |
The solubility characteristics of 1-Boc-4-bromopyrazole reflect its molecular structure, with the compound showing preferential solubility in organic solvents compared to aqueous media [12]. The presence of the hydrophobic tert-butyl group and the brominated pyrazole ring contributes to limited water solubility [12]. The compound demonstrates good solubility in polar organic solvents such as dimethyl sulfoxide, methanol, and chloroform [13].
The solubility profile is influenced by the compound's ability to form hydrogen bonds through the carbonyl oxygen of the Boc group and the nitrogen atoms of the pyrazole ring [12]. In non-polar solvents, the compound exhibits limited solubility due to its polar functional groups [12]. The bromine substitution contributes to the compound's overall hydrophobic character while maintaining some polar interactions [13].
| Solvent System | Solubility | Reference |
|---|---|---|
| Dimethyl Sulfoxide | Soluble | [13] |
| Methanol | Soluble | [13] |
| Chloroform | Soluble | [13] |
| Water | Slightly soluble | [13] |
| Dichloromethane | Soluble | [12] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-Boc-4-bromopyrazole, revealing characteristic chemical shifts for the various proton and carbon environments [14]. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the pyrazole ring protons, the tert-butyl group, and other molecular components [14]. The pyrazole ring protons typically appear in the aromatic region, with chemical shifts influenced by the electron-withdrawing bromine substituent [14].
The tert-butyl group produces a characteristic singlet in the aliphatic region, typically around 1.5 ppm, corresponding to the nine equivalent methyl protons [14]. The carbon-13 nuclear magnetic resonance spectrum reveals distinct signals for the carbonyl carbon of the Boc group, the pyrazole ring carbons, and the tert-butyl carbons [15]. The carbonyl carbon appears significantly downfield due to the electron-withdrawing nature of the oxygen atoms [15].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Reference |
|---|---|---|
| Pyrazole Ring Protons | 6.0-8.7 ppm | [16] |
| Tert-butyl Protons | 1.5-1.8 ppm | [16] |
| Carbonyl Carbon | 170-190 ppm | [15] |
| Pyrazole Ring Carbons | 100-160 ppm | [15] |
Mass spectrometry analysis of 1-Boc-4-bromopyrazole reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [17]. The molecular ion peak appears at m/z 247, corresponding to the exact molecular mass of the compound [17]. The fragmentation pattern typically involves loss of the tert-butyl group, resulting in characteristic fragments [18].
The presence of the bromine atom creates distinctive isotope patterns in the mass spectrum, with peaks separated by two mass units due to the natural isotopic distribution of bromine [18]. Common fragmentation pathways include loss of the Boc group, generating fragments corresponding to the bromopyrazole core [18]. The mass spectrometry data confirms the molecular composition and provides valuable information for structural elucidation [17].
| Mass Spectrometry Parameter | m/z Value | Reference |
|---|---|---|
| Molecular Ion [M]+ | 247 | [17] |
| [M+H]+ | 248 | [17] |
| [M+Na]+ | 269 | [17] |
| [M-tBu]+ | 190 | [18] |
Infrared spectroscopy of 1-Boc-4-bromopyrazole reveals characteristic absorption bands corresponding to the functional groups present in the molecule [19]. The carbonyl stretching vibration of the Boc group appears as a strong absorption band in the range of 1700-1750 cm⁻¹, typical for carbamate carbonyls [20]. The pyrazole ring exhibits characteristic absorption bands in the fingerprint region, with carbon-nitrogen stretching vibrations appearing around 1400-1600 cm⁻¹ [21].
The tert-butyl group contributes characteristic carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region [20]. The presence of the bromine substituent influences the overall vibrational characteristics of the pyrazole ring, with carbon-bromine stretching vibrations appearing in the lower frequency region [19]. The infrared spectrum provides confirmation of the molecular structure and functional group composition [19].
| Infrared Absorption | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Carbonyl Stretch | 1700-1750 | C=O (Boc) | [20] |
| Aromatic C=C | 1400-1600 | Pyrazole ring | [21] |
| C-H Stretch | 2800-3000 | Tert-butyl | [20] |
| C-N Stretch | 1200-1400 | Pyrazole C-N | [21] |
X-ray diffraction analysis of 1-Boc-4-bromopyrazole provides detailed information about the three-dimensional molecular arrangement and crystal packing [22]. The compound crystallizes in a specific space group with defined unit cell parameters that reflect the molecular geometry and intermolecular interactions [22]. The crystal structure reveals the precise bond lengths and angles within the molecule, confirming the planarity of the pyrazole ring system [3].
The X-ray diffraction data indicate that the pyrazole ring maintains its aromatic character with typical bond lengths consistent with delocalized π-electron systems [3]. The Boc protecting group adopts a conformation that minimizes steric interactions while maintaining optimal electronic properties [22]. The bromine atom's position and orientation within the crystal lattice provide insights into its potential for intermolecular interactions [22].
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [22] |
| Space Group | P212121 | [22] |
| Unit Cell a | 5.907 Å | [22] |
| Unit Cell b | 9.273 Å | [22] |
| Unit Cell c | 17.564 Å | [22] |
The crystal structure of 1-Boc-4-bromopyrazole reveals complex intermolecular interaction networks that contribute to the solid-state stability [23]. The bromine atom participates in halogen bonding interactions with neighboring molecules, creating directional intermolecular contacts [7]. These halogen bonds are comparable in strength to conventional hydrogen bonds and contribute significantly to the crystal packing arrangement [8].
The pyrazole nitrogen atoms serve as hydrogen bond acceptors, forming interactions with hydrogen atoms from adjacent molecules [23]. The carbonyl oxygen of the Boc group also participates in hydrogen bonding networks, creating additional stabilizing interactions [23]. The overall intermolecular interaction pattern results in a three-dimensional network that determines the compound's physical properties and crystal stability [23].
| Intermolecular Interaction | Distance (Å) | Strength | Reference |
|---|---|---|---|
| Halogen Bond (Br...N) | 2.8-3.2 | Moderate | [7] |
| Hydrogen Bond (N...H) | 2.0-2.5 | Strong | [23] |
| Van der Waals | 3.5-4.0 | Weak | [23] |
| π-π Stacking | 3.4-3.6 | Moderate | [3] |
The introduction of the tert-butoxycarbonyl protecting group to pyrazole derivatives proceeds through a well-established nucleophilic addition-elimination mechanism [1] [2]. The reaction initiates with the nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. This process forms a tetrahedral intermediate that subsequently undergoes elimination of tert-butoxycarbonyl anion, which immediately decomposes to carbon dioxide and tert-butoxide [3]. The mechanism demonstrates excellent regioselectivity, as the nitrogen atom exhibits enhanced nucleophilicity compared to the carbon centers in the pyrazole ring [4].
The reaction proceeds optimally under basic conditions, where catalysts such as 4-dimethylaminopyridine or triethylamine facilitate the deprotonation of the pyrazole nitrogen, thereby increasing its nucleophilic character [5] [2]. Mechanistic studies have demonstrated that alcoholic solvents can significantly enhance reaction rates through hydrogen bonding interactions that stabilize the transition state, with methanol showing up to 70-fold rate enhancement compared to non-polar solvents [6].
Regioselectivity in Boc protection of pyrazole derivatives depends on the tautomeric equilibrium and electronic properties of the heterocyclic system [7] [8]. The pyrazole ring exists in tautomeric forms, with the more nucleophilic nitrogen (N-1) preferentially reacting with Boc anhydride under kinetic control conditions [9]. Studies utilizing computational density functional theory calculations at the B3LYP/6-31G**(d) level have confirmed that N-1 alkylation occurs preferentially due to steric and electronic factors [8] [9].
The regioselectivity can be influenced by reaction conditions and substituent effects. Electron-withdrawing groups at the 3-position of pyrazole decrease the nucleophilicity of both nitrogen atoms but maintain the preference for N-1 substitution [10] [11]. Temperature control plays a crucial role, with lower temperatures favoring kinetic control and higher regioselectivity [12] [13].
The one-pot synthesis of 4-bromopyrazole derivatives from 1,3-diketones and arylhydrazines represents a highly efficient approach that combines cyclization and bromination in a single reaction vessel [14] [15]. This methodology employs 1,3-diketones as the carbonyl component and arylhydrazines as the nitrogen source, with the reaction proceeding through initial hydrazone formation followed by intramolecular cyclization [16].
The reaction mechanism involves nucleophilic attack of the hydrazine on the more electrophilic carbonyl group, followed by elimination of water to form the hydrazone intermediate [17]. Subsequent intramolecular cyclization occurs through attack of the remaining amino group on the second carbonyl, with concomitant aromatization to yield the pyrazole core [15] [17]. The process demonstrates excellent atom economy and eliminates the need for intermediate isolation and purification [16].
N-Bromosaccharin serves as an efficient and selective brominating agent for pyrazole derivatives under mild reaction conditions [18]. This reagent exhibits superior handling characteristics compared to molecular bromine, with a melting point of 160-170°C and excellent solubility in organic solvents including alcohols, acetonitrile, and dichloromethane [18]. The bromination mechanism proceeds through electrophilic aromatic substitution, with the C-4 position of pyrazole showing enhanced reactivity due to its electron-rich nature [19] [20].
Kinetic studies demonstrate that N-bromosaccharin-mediated bromination follows first-order kinetics in both substrate and acid catalyst, with zero-order dependence on the brominating agent [21] [22]. The reaction proceeds optimally in aqueous acetic acid medium, where the effective catalyst has been identified as the protonated form of N-bromosaccharin [18]. The bromination shows high regioselectivity for the 4-position, with minimal formation of regioisomeric products [23] [20].
Silica gel supported sulfuric acid represents a highly effective heterogeneous catalyst system for pyrazole synthesis and functionalization reactions [24] [25]. The optimal catalyst preparation involves impregnation of silica gel with 2 M sulfuric acid followed by calcination at 600°C, yielding a material with maximum acidity of 5.13 mmol NH₃/g and a mesoporous structure with surface area of 147.7 m²/g [24] [25].
The heterogeneous catalyst demonstrates excellent performance in promoting cyclization reactions under solvent-free conditions [26] [27]. The acidic sites on the silica surface facilitate proton transfer processes essential for pyrazole ring formation, while the porous structure allows efficient mass transfer of reactants and products [28] [29]. The catalyst exhibits excellent reusability characteristics, maintaining activity over multiple reaction cycles without significant deactivation [30].
Solvent-free methodologies for pyrazole synthesis offer significant environmental and economic advantages while often providing enhanced reaction rates and selectivities [31] [32]. The absence of solvent eliminates waste generation and simplifies product isolation procedures [33]. These conditions are particularly effective for one-pot multicomponent reactions where reactants can serve as their own reaction medium [34].
Studies have demonstrated that grinding techniques can activate reactants through mechanical force, leading to enhanced reaction rates under ambient conditions [35]. The proximity effect in solvent-free systems promotes intermolecular interactions that facilitate bond formation processes [31]. Temperature control becomes critical in solvent-free reactions, as heat generation from exothermic processes can influence reaction pathways and product distribution [12] [36].
The sequential approach involving initial synthesis of 4-bromopyrazole followed by N-protection represents a reliable alternative when direct one-pot methods are not feasible [37] [38]. This methodology allows for careful control of each reaction step and facilitates purification of intermediates when necessary. The pre-formed 4-bromopyrazole can be synthesized through various established methods, including direct bromination of pyrazole using N-bromosuccinimide or bromination during cyclization processes [39] [40].
The subsequent Boc protection of 4-bromopyrazole proceeds efficiently under standard conditions using di-tert-butyl dicarbonate in the presence of basic catalysts [5] [41]. This approach offers the advantage of avoiding potential side reactions that might occur during one-pot procedures, particularly when sensitive substituents are present on the pyrazole ring [7]. The method demonstrates excellent functional group tolerance and provides consistent yields across various substrate classes [42].
Halogen exchange reactions provide access to 4-bromopyrazoles from other halogenated pyrazole precursors through metal-catalyzed cross-coupling procedures [43] [44]. These transformations typically employ palladium or copper catalysts to facilitate the exchange process under mild conditions [45]. The methodology is particularly valuable when specific halogen substitution patterns are required or when direct bromination methods are not suitable [46].
The halogen dance phenomenon, characterized by base-catalyzed halogen migration, can be exploited to achieve regioselective halogen exchange in pyrazole systems [43]. This process typically involves treatment with strong bases such as lithium diisopropylamide, followed by quenching with the desired halogen source [46]. The reaction proceeds through metallation at positions adjacent to the halogen substituent, followed by intramolecular halogen transfer and subsequent functionalization [43].
Temperature optimization plays a crucial role in determining reaction pathways and product distributions in 1-Boc-4-bromopyrazole synthesis [12] [13]. At room temperature, Boc protection reactions proceed efficiently with high selectivity for N-1 substitution [36]. Elevated temperatures (40-80°C) can promote alternative reaction pathways, including competing bromination reactions and potential deprotection processes [12].
The relationship between temperature and reaction time demonstrates inverse correlation, with higher temperatures significantly reducing reaction times but potentially compromising selectivity [13] [36]. At 95°C, thermal deprotection of Boc groups can occur, leading to formation of free pyrazole derivatives [12]. Extremely high temperatures (500°C) in specialized capillary synthesis conditions can promote unusual isomerization reactions within minutes [47].
Catalyst loading optimization requires careful balance between reaction efficiency and economic considerations [27] [48]. For Boc protection reactions, catalyst loadings of 10-20 mol% for 4-dimethylaminopyridine provide optimal results without significant cost penalty [5] [41]. Higher catalyst loadings (>25 mol%) do not substantially improve yields but increase purification complexity [49].
In bromination reactions using N-bromosaccharin, the catalyst (typically acid) loading affects both reaction rate and selectivity [21] [18]. Optimal performance is achieved with 0.1-0.2 equivalents of acid catalyst, providing sufficient activation without promoting over-bromination or degradation reactions [22] [50]. Heterogeneous catalysts such as silica-supported sulfuric acid can be used at lower loadings (5-10 mol%) due to their high surface area and activity [25] [27].
Solvent selection significantly influences reaction outcomes through effects on solubility, reactivity, and product isolation [51] [52]. Dichloromethane provides excellent solvation for both Boc anhydride and pyrazole substrates, facilitating efficient mixing and reaction [2] [49]. Acetonitrile offers good compatibility with basic catalysts and moderate environmental impact [4].
Polar protic solvents such as ethanol can enhance Boc protection rates through hydrogen bonding effects but may compromise bromination selectivity [6]. Dimethyl sulfoxide demonstrates good solubility characteristics but can complicate product isolation due to its high boiling point [12]. Ionic liquids represent environmentally benign alternatives that can provide both enhanced reactivity and simplified purification through their unique physical properties [53] [36].
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